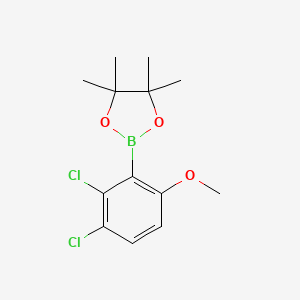

2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

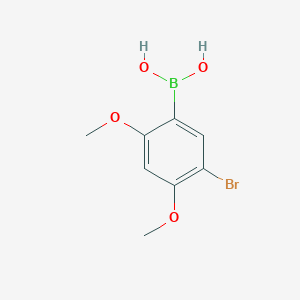

“2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester” is a type of boronic acid ester . It’s a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

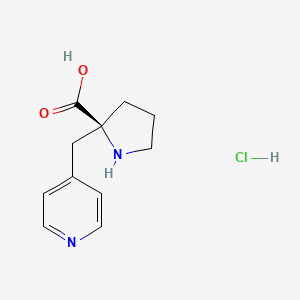

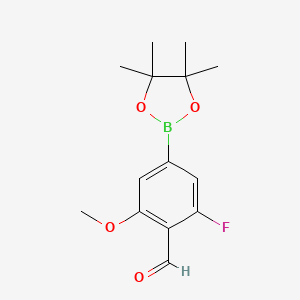

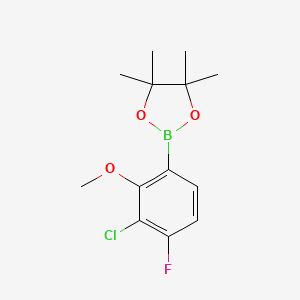

The molecular structure of “2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester” is represented by the formula C13H17BCl2O3 . The InChI code for this compound is 1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)10-9(17-5)7-6-8(15)11(10)16/h6-7H,1-5H3 .Chemical Reactions Analysis

The chemical reactions involving “2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester” are primarily related to its use as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester” include a molecular weight of 302.99 g/mol . It is a solid at room temperature and should be stored at 2-8°C .Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

Boronic acid esters are widely used in Suzuki-Miyaura cross-coupling reactions , which are among the most widely-applied transition metal catalyzed carbon-carbon bond forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Biaryl Compounds

The Suzuki-Miyaura cross-coupling reaction is particularly useful for the synthesis of biaryl compounds . These compounds are common structural motifs in many pharmaceuticals and natural products, and the ability to form carbon-carbon bonds between two aromatic rings is a powerful tool in synthetic chemistry .

Material Science

In the field of material science , boronic acid esters are used in the synthesis of organic semiconductors, polymers, and other materials. The ability to form stable carbon-carbon bonds under mild conditions is particularly useful in the synthesis of complex materials .

Chemical Synthesis

Boronic acid esters are used in a variety of other chemical synthesis applications. They can act as protecting groups for diols, participate in conjugate addition reactions, and serve as intermediates in the synthesis of other boron-containing compounds .

Chromatography

In chromatography , boronic acid esters can be used as ligands in affinity chromatography. This technique is used to separate biomolecules based on their binding affinities to the boronic acid ester .

Analytical Chemistry

In analytical chemistry , boronic acid esters are used as fluorescent probes for the detection of carbohydrates and other polyols. The boronic acid moiety forms reversible covalent bonds with these substances, allowing for their detection .

Mécanisme D'action

Target of Action

Pinacol boronic esters, in general, are highly valuable building blocks in organic synthesis .

Mode of Action

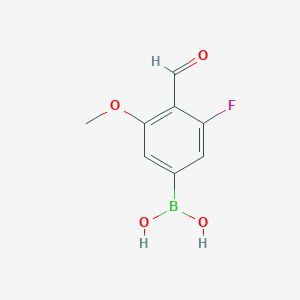

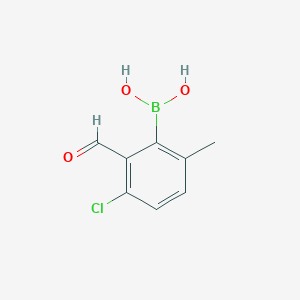

It’s known that pinacol boronic esters can undergo a process called protodeboronation . This process involves the removal of the boron moiety from the molecule, which can be catalyzed under certain conditions .

Biochemical Pathways

The protodeboronation of pinacol boronic esters is known to influence various chemical transformations, where the valuable boron moiety remains in the product .

Result of Action

The protodeboronation of pinacol boronic esters can lead to various chemical transformations .

Action Environment

The action of 2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of protodeboronation is known to be influenced by the pH of the environment, with the reaction being considerably accelerated at physiological pH .

Safety and Hazards

The safety information for “2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester” includes hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-(2,3-dichloro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)10-9(17-5)7-6-8(15)11(10)16/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUAGAWIIHQZJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BCl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-methoxyphenylboronic acid pinacol ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)